molecular formula C13H12N4O2 B3717414 1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE CAS No. 14575-21-4

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE

Cat. No.: B3717414
CAS No.: 14575-21-4
M. Wt: 256.26 g/mol
InChI Key: BXQVXQCTLSFXLT-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE is a chemical compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of both methyl and nitro groups on the phenyl rings can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE typically involves the reaction of 4-methylphenylhydrazine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The triazene moiety can be cleaved to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-amino-phenyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene moiety can also participate in the formation of reactive species that can modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPHENYL)-3-(4-AMINOPHENYL)TRIAZ-1-ENE
  • 1-(4-METHYLPHENYL)-3-(4-HYDROXYPHENYL)TRIAZ-1-ENE
  • 1-(4-METHYLPHENYL)-3-(4-CHLOROPHENYL)TRIAZ-1-ENE

Uniqueness

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE is unique due to the presence of both methyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[(4-nitrophenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-10-2-4-11(5-3-10)14-16-15-12-6-8-13(9-7-12)17(18)19/h2-9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQVXQCTLSFXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932686
Record name 1-(4-Methylphenyl)-3-(4-nitrophenyl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14575-21-4
Record name NSC69813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methylphenyl)-3-(4-nitrophenyl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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